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Compound of Interest

Compound Name: H-DL-Orn(Z)-OH

Cat. No.: B555565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing H-DL-Orn(Z)-OH in an

orthogonal protection strategy for peptide synthesis. This approach is particularly valuable for

the creation of complex peptides, such as cyclic or branched structures, where selective

deprotection of specific functional groups is required.

Introduction to Orthogonal Protection with H-DL-
Orn(Z)-OH
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy involves the use of

multiple protecting groups, each of which can be removed under specific conditions without

affecting the others.[1][2] This allows for precise control over the synthesis and modification of

peptides. H-DL-Orn(Z)-OH, or N-δ-benzyloxycarbonyl-DL-ornithine, is a key building block in

such strategies. The benzyloxycarbonyl (Z or Cbz) group on the side chain of ornithine is stable

to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively,

which commonly protect the α-amino group.[3] The Z group can be selectively removed by

catalytic hydrogenation, providing a free amine on the ornithine side chain for further

modification.[2][3]

This orthogonality is leveraged in several advanced peptide synthesis applications:
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Synthesis of Branched Peptides: The deprotected ornithine side chain can serve as an

anchor point for the synthesis of a second peptide chain.[4][5]

Synthesis of Cyclic Peptides (Lactamization): The ornithine side-chain amine can be reacted

with a deprotected acidic amino acid side chain (e.g., Asp or Glu) to form a lactam bridge,

resulting in a cyclic peptide.[6][7]

Site-Specific Labeling: A fluorescent probe, biotin, or other molecule can be attached to the

deprotected ornithine side chain.

Chemical Properties of H-DL-Orn(Z)-OH
Property Value

CAS Number 70671-51-1

Molecular Formula C₁₃H₁₈N₂O₄

Molecular Weight 266.29 g/mol

Synonyms
N-δ-Z-DL-ornithine, N-δ-Carbobenzoxy-DL-

ornithine

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Coupling
of H-DL-Orn(Z)-OH
This protocol describes the incorporation of H-DL-Orn(Z)-OH into a peptide sequence using

standard Fmoc-based SPPS.

Materials:

Fmoc-Rink Amide resin (or other suitable resin)

H-DL-Orn(Z)-OH

Fmoc-protected amino acids

Coupling reagents: HBTU/HOBt or HATU/HOAt
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Base: N,N-Diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating

with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Coupling of H-DL-Orn(Z)-OH:

In a separate vial, dissolve H-DL-Orn(Z)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in

DMF.

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling

steps for the subsequent amino acids.

Orthogonal Deprotection of the Z-Group by Catalytic
Hydrogenation
This protocol details the selective removal of the Z-group from the ornithine side chain while the

peptide is still on the solid support.

Method 1: Standard Catalytic Hydrogenolysis (H₂ Gas)

Materials:
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Peptide-resin containing Orn(Z)

10% Palladium on Carbon (Pd/C)

Solvent: DMF, Methanol (MeOH), or a mixture

Hydrogen gas (H₂) supply

Reaction flask equipped with a stirrer and gas inlet

Procedure:

Swell the peptide-resin in the chosen solvent within the reaction flask.

Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the resin

suspension.

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle

three times.

Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously

at room temperature.

Monitor the reaction progress. The reaction is typically complete within 4-16 hours.

Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g.,

nitrogen).

Filter the resin to remove the catalyst and wash thoroughly with the reaction solvent. The

resin is now ready for the next step (e.g., branching or cyclization).

Method 2: Catalytic Transfer Hydrogenation

This method avoids the use of hydrogen gas.

Materials:

Peptide-resin containing Orn(Z)
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10% Palladium on Carbon (Pd/C)

Hydrogen donor: Formic acid or 1,4-cyclohexadiene

Solvent: MeOH or EtOH

Procedure:

Swell the peptide-resin in the chosen solvent.

Carefully add 10% Pd/C (10-20 mol%).

To the stirred suspension, add the hydrogen donor (e.g., 2-5 equivalents of formic acid)

dropwise at room temperature.[2]

Stir the reaction mixture at room temperature and monitor its progress.

Upon completion, filter the resin to remove the catalyst and wash thoroughly.

Parameter Standard Hydrogenolysis Transfer Hydrogenation

Hydrogen Source H₂ gas
Formic acid, 1,4-

cyclohexadiene

Pressure Atmospheric or slightly above Atmospheric

Typical Solvents
DMF, MeOH, EtOH, THF,

EtOAc, AcOH
MeOH, EtOH

Advantages Clean reaction Avoids handling of H₂ gas

Considerations Requires H₂ gas setup
May require neutralization if

formic acid is used

Application Examples and Workflows
Synthesis of a Branched Peptide
This workflow illustrates the synthesis of a branched peptide using an orthogonal protection

strategy with Fmoc-Orn(Z)-OH.
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Main Chain Synthesis (Fmoc-SPPS)

Side Chain Elongation

Final Steps

1. Start with Fmoc-protected amino acid on resin

2. Incorporate Fmoc-Orn(Z)-OH

3. Complete main peptide chain synthesis

4. Selective deprotection of Orn(Z) side chain
(Catalytic Hydrogenation)

5. Couple first amino acid of branch

6. Complete branch peptide chain synthesis

7. Cleavage from resin and global deprotection

8. Purification of branched peptide

Click to download full resolution via product page

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Orn(Z)-OH.
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Synthesis of a Side-Chain to Side-Chain Cyclic Peptide
(Lactamization)
This workflow demonstrates the on-resin cyclization of a peptide via a lactam bridge between

an ornithine and an aspartic acid residue.

Linear Peptide Synthesis (Fmoc-SPPS)

Orthogonal Deprotection

Cyclization and Cleavage

1. Synthesize linear peptide incorporating
Fmoc-Orn(Z)-OH and Fmoc-Asp(OAll)-OH

2. Selective deprotection of Orn(Z) side chain
(Catalytic Hydrogenation)

3. Selective deprotection of Asp(OAll) side chain
(e.g., Pd(PPh₃)₄)

4. On-resin intramolecular lactamization
(e.g., using HBTU/DIPEA)

5. Cleavage from resin and global deprotection

6. Purification of cyclic peptide

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b555565?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/357412939_Solid-Phase_Synthesis_of_Macrocyclic_Peptides_via_Side-Chain_Anchoring_of_the_Ornithine_d-Amine
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Catalytic_Hydrogenation_in_Cbz_Group_Removal.pdf
https://www.masterorganicchemistry.com/2018/06/07/protecting-groups-for-amines-carbamates/
https://www.biotage.com/hubfs/bynder/Document/AN097-biotage-synthesis-of-a-branched-peptidoglycan-mimic-and-multiple-antigenic-peptide-map-using-branches.pdf
https://pubmed.ncbi.nlm.nih.gov/31879926/
https://pubmed.ncbi.nlm.nih.gov/31879926/
https://www.benchchem.com/pdf/Application_Notes_On_Resin_Side_Chain_Lactamization_of_Peptides_Incorporating_Ornithine.pdf
https://www.researchgate.net/publication/229521191_Synthesis_of_side-chain_to_side-chain_cyclized_peptide_analogs_on_solid_supports
https://www.benchchem.com/product/b555565#orthogonal-protection-strategy-with-h-dl-orn-z-oh
https://www.benchchem.com/product/b555565#orthogonal-protection-strategy-with-h-dl-orn-z-oh
https://www.benchchem.com/product/b555565#orthogonal-protection-strategy-with-h-dl-orn-z-oh
https://www.benchchem.com/product/b555565#orthogonal-protection-strategy-with-h-dl-orn-z-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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